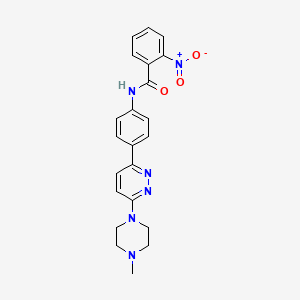

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c1-26-12-14-27(15-13-26)21-11-10-19(24-25-21)16-6-8-17(9-7-16)23-22(29)18-4-2-3-5-20(18)28(30)31/h2-11H,12-15H2,1H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUPIOBRZUJEBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.

Attachment of the Nitrobenzamide Group: The final step involves coupling the nitrobenzamide group to the pyridazine-piperazine intermediate through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can undergo reduction reactions to modify the nitro group.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Target of Action

The primary target of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide includes various enzymes and receptors involved in cellular signaling pathways. Similar compounds have shown activity against Mycobacterium tuberculosis, indicating potential anti-tubercular properties .

Mode of Action

The compound likely interacts with its biological targets to inhibit their functions, leading to therapeutic effects. For instance, its anti-tubercular activity may involve disruption of survival pathways in Mycobacterium tuberculosis.

Biochemical Pathways

The specific biochemical pathways affected by this compound are still under investigation. However, its structural components suggest that it may influence pathways related to cell proliferation and survival, particularly in cancer and infectious diseases.

Scientific Research Applications

This compound has several notable applications in scientific research:

Chemistry

- Building Block for Synthesis : The compound serves as a building block for synthesizing more complex molecules, facilitating the development of new chemical entities with diverse functionalities.

Biology

- Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor or receptor modulator. Its structure allows for enhanced binding affinity to specific targets, potentially increasing therapeutic efficacy.

Medicine

- Therapeutic Potential : Explored for treating diseases such as tuberculosis and cancer. Its anti-tumor and anti-inflammatory properties are particularly noteworthy.

Industry

- Material Development : Utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Study 1: Antitumor Efficacy

A study focused on the antitumor effects of structurally related compounds on malignant pleural mesothelioma (MPM) cells demonstrated significant antiproliferative activity. The results indicated that the compound reduced cell viability through mechanisms involving ERK pathway blockade and modulation of CD44 expression.

Study 2: Inflammatory Response Modulation

Another investigation examined the impact of similar piperazine-containing compounds on inflammatory markers in vitro. The findings suggested that these compounds could significantly reduce levels of TNF-alpha and IL-6, indicating potential use in treating inflammatory diseases alongside cancer.

Data Tables

| Activity Type | Description |

|---|---|

| Antitumor Activity | Significant antiproliferative effects observed in MPM cell lines |

| Anti-inflammatory Effects | Reduction in inflammatory markers such as TNF-alpha and IL-6 |

| Enzyme Inhibition | Potential inhibition of specific enzymes involved in cellular signaling |

Mechanism of Action

The mechanism of action of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activity, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several kinase inhibitors and anticancer agents. Below is a detailed comparison based on molecular features, biological targets, and pharmacological data (where available):

Table 1: Structural and Functional Comparison

Key Observations

Structural Similarities :

- All compounds feature a 4-methylpiperazine group , critical for solubility and kinase binding .

- The pyridazine/pyrimidine core is common in kinase inhibitors (e.g., CAF045 and Tozasertib), suggesting a shared mechanism of ATP-binding pocket interaction .

Functional Differences: Nitrobenzamide vs. Carboxamide: The 2-nitrobenzamide in the query compound may introduce steric or electronic effects distinct from the unsubstituted benzamide in the Imatinib impurity or the cyclopropanecarboxamide in Tozasertib . Target Specificity: Tozasertib and CAF045 exhibit nanomolar potency against Aurora kinases and Stk1, respectively, while the query compound’s activity remains uncharacterized.

Biological Implications :

- CAF045 : Demonstrates selective Stk1 inhibition with IC₅₀ ~50 nM, suggesting the pyrazolo-pyridazine scaffold enhances kinase affinity .

- Tozasertib : High Aurora kinase inhibition (IC₅₀ <10 nM) correlates with its cyclopropanecarboxamide group, which may optimize hydrophobic interactions .

- Query Compound : The absence of a pyrazole or pyrimidine ring (compared to Tozasertib/CAF045) might limit kinase selectivity, though the nitro group could confer unique binding properties.

Research Findings and Gaps

- Molecular Modeling : Studies on Imatinib derivatives (e.g., compound 10 in ) highlight that substituents on the benzamide and piperazine groups significantly modulate kinase affinity . This supports the hypothesis that the nitro group in the query compound could alter binding kinetics.

- Synthetic Challenges : The nitro group may reduce metabolic stability compared to CAF045’s pyrazolo-pyridazine moiety, which lacks such electrophilic substituents .

- Unresolved Questions: No data exist on the query compound’s solubility, pharmacokinetics, or toxicity—critical parameters for advancing it to preclinical studies.

Biological Activity

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : It features a nitrobenzamide moiety linked to a pyridazine and methylpiperazine group.

- Molecular Formula : C₁₈H₁₈N₄O₂

- Molecular Weight : 342.36 g/mol

Table 1: Structural Components

| Component | Description |

|---|---|

| Nitro Group | -NO₂ (electron-withdrawing) |

| Benzamide Backbone | Amide functional group facilitating interactions |

| Pyridazine Ring | Heterocyclic structure enhancing biological activity |

| Piperazine Moiety | Provides basic properties and enhances solubility |

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Properties : The compound may act as an inhibitor of specific kinases involved in cancer progression, such as Polo-like kinase 4 (PLK4), which is crucial for centriole biogenesis .

- Antimicrobial Effects : Some derivatives have shown potential as antimicrobial agents, targeting bacterial cell walls and inhibiting growth .

- Anti-inflammatory Activity : The nitro group can contribute to anti-inflammatory effects by modulating nitric oxide pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- A study on pyridazine derivatives demonstrated their ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis .

- Another research highlighted the role of piperazine-containing compounds in enhancing the efficacy of existing anticancer drugs, suggesting synergistic effects when combined with standard treatments .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.